

Foreword: The Imperative of Thermochemical Data in Pharmaceutical Development

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B152232

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In the landscape of drug discovery and development, the journey from a candidate molecule to a viable therapeutic is paved with rigorous characterization. For a molecule such as **(R)-2-(Aminomethyl)-4-methylpentanoic acid**, a chiral β -amino acid and a constitutional isomer of the active pharmaceutical ingredient pregabalin, understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for success. Thermochemical data—encompassing properties like enthalpy of formation, heat capacity, and Gibbs free energy—form the bedrock upon which stable formulations are built, manufacturing processes are optimized, and bioavailability is understood.

This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals tasked with elucidating the thermochemical profile of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**. Given the scarcity of published experimental data for this specific compound, this document focuses on the principles, methodologies, and workflows required to generate this crucial information from first principles. We will explore both state-of-the-art computational predictions and definitive experimental techniques, providing not just protocols, but the scientific rationale behind them. As a senior application scientist, my objective is to empower your research with a self-validating system for thermochemical characterization, ensuring data integrity and accelerating your development timeline.

Section 1: Computational Thermochemistry - The In Silico Starting Point

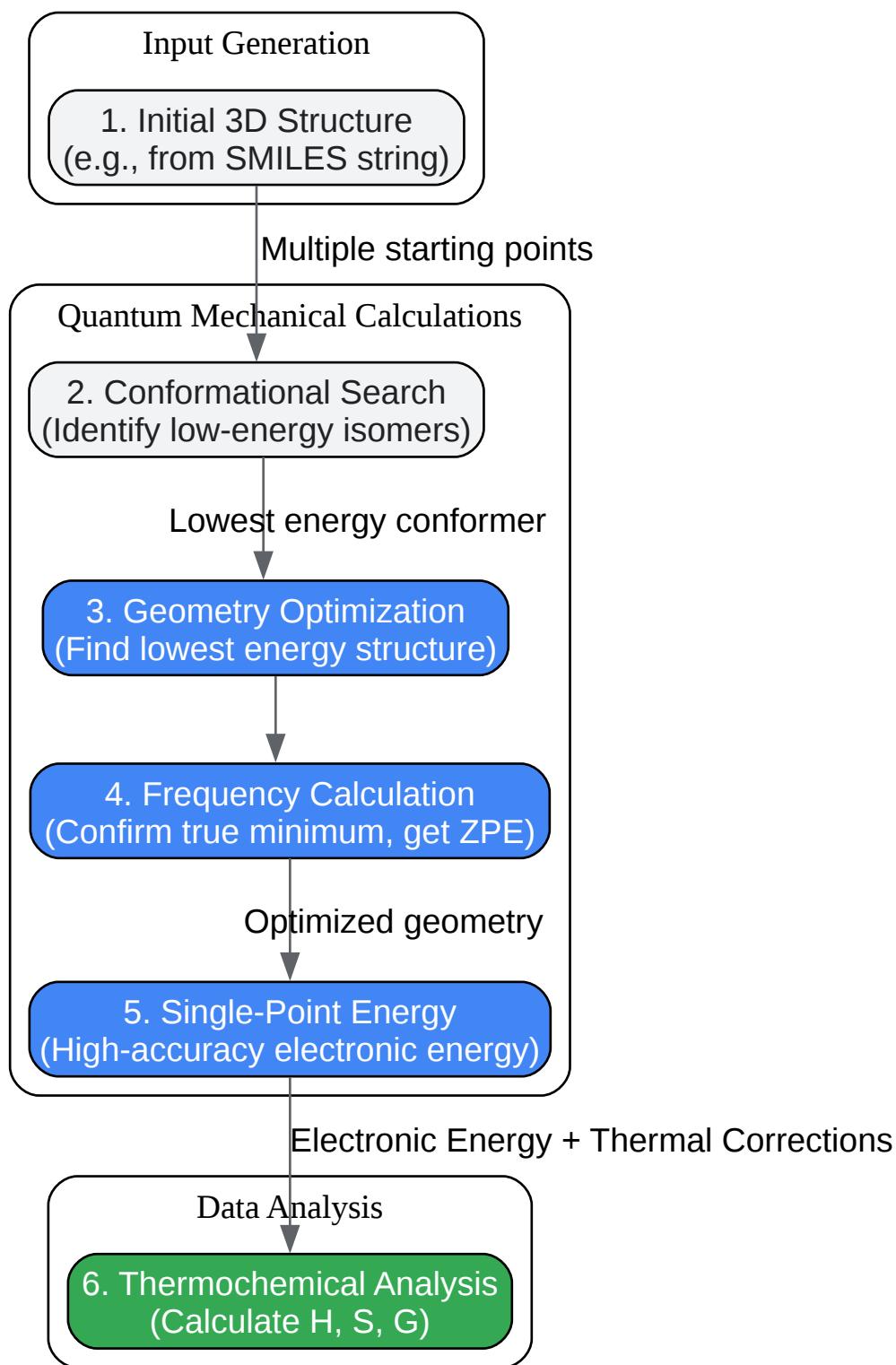
Before any benchwork commences, computational chemistry offers a powerful, rapid, and cost-effective means to predict the thermochemical properties of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**. These predictions provide invaluable initial estimates, guide experimental design, and help interpret results.

The Rationale for a Quantum Mechanical Approach

For a molecule with the conformational flexibility of a substituted pentanoic acid, classical force fields may not suffice. Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for accurately modeling the electronic structure and, consequently, the thermodynamic properties. Methods like B3LYP-D3 or ω B97XD are frequently employed for their balance of computational cost and accuracy in describing systems where dispersion forces are significant, as is the case with the isobutyl group.[\[1\]](#)

Workflow for Computational Property Prediction

The process involves a logical sequence of calculations to arrive at a reliable prediction for properties such as the gas-phase enthalpy of formation.



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Caption: Computational workflow for predicting thermochemical properties.

Baseline Computed Physical Properties

Public databases provide initial computed values that serve as a useful, albeit non-experimental, reference point.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[2]
Molecular Weight	145.20 g/mol	PubChem[2]
XLogP3-AA (LogP)	-1.8	PubChem[2]
Exact Mass	145.110278721 Da	PubChem[2]
Polar Surface Area	63.3 Å ²	PubChem[2]

Note: These values are predictions and require experimental validation.

Section 2: Experimental Characterization - Generating Definitive Data

Experimental methods provide the ground truth for thermochemical data. A multi-technique approach is essential for a comprehensive and cross-validated understanding of the material.

Foundational Thermal Behavior: TGA and DSC

The first step in any experimental thermal analysis is to understand the material's basic stability and phase behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide this foundational knowledge.

Causality: It is critical to run TGA before DSC or bomb calorimetry. TGA identifies the decomposition temperature, preventing experiments from being conducted at unsafe temperatures that could damage sensitive calorimetric equipment.[3] It also quantifies the presence of water or residual solvents, which would dramatically affect enthalpy measurements.[4]

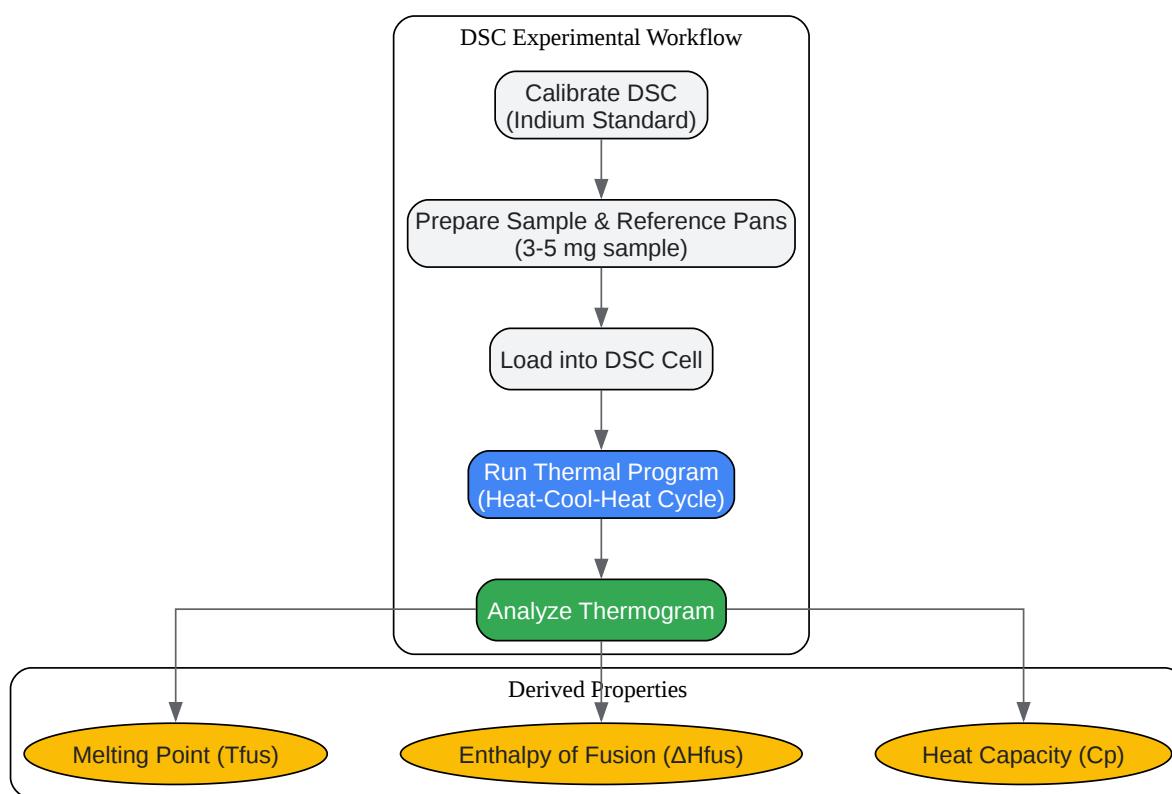
- Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

- Sample Preparation: Place 5-10 mg of **(R)-2-(Aminomethyl)-4-methylpentanoic acid** into a clean, tared TGA pan (typically aluminum or platinum).
- Experimental Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above any expected transitions (e.g., 300 °C or higher) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate e.g., 20 mL/min).[4][5]
- Data Analysis: Plot mass (%) versus temperature (°C). Identify the onset temperature of any significant mass loss, which indicates the beginning of thermal decomposition.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of heat capacity (Cp), melting point (Tfus), and enthalpy of fusion (ΔH_{fus}).[6]

- Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.
- Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
- Experimental Program:
 - Equilibrate the system at a low temperature (e.g., 0 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point safely below the decomposition temperature determined by TGA.[3][5]
 - Hold isothermally for several minutes.
 - Cool the sample back to the starting temperature at the same rate.
 - Repeat the heating ramp to observe the thermal history's effect.
- Data Analysis:
 - Plot heat flow (mW) versus temperature (°C).
 - The melting point is the onset or peak of the endothermic melting event.

- Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_{fus}).[\[6\]](#)
- The shift in the baseline corresponds to the change in heat capacity. Specific heat capacity (C_p) can be precisely determined using a sapphire standard.



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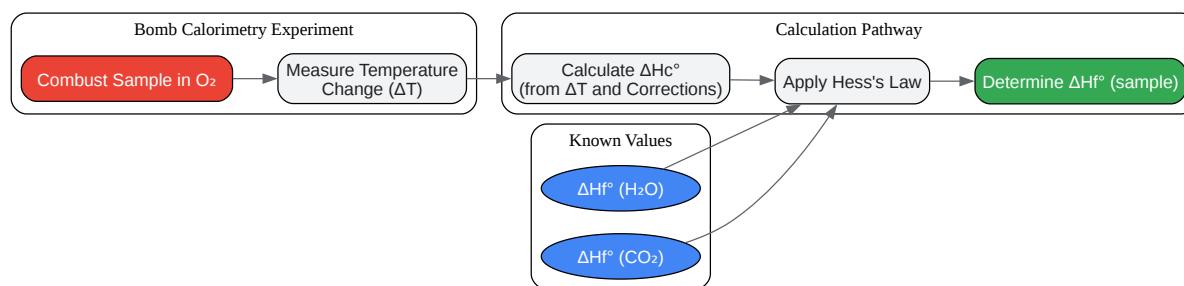
Caption: Workflow for DSC analysis to determine key phase transition data.

The Gold Standard: Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is one of the most important thermochemical parameters. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.^{[7][8]} For an organic compound like **(R)-2-(Aminomethyl)-4-methylpentanoic acid** ($C_7H_{15}NO_2$), this cannot be measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔH_c°) using Hess's Law. Bomb calorimetry is the definitive technique for this measurement.^[9]

- Calorimeter Calibration: Determine the energy equivalent (calorific value) of the calorimeter system by combusting a certified standard, typically benzoic acid.^[9] This step is crucial for accuracy.
- Sample Preparation: Press a pellet of approximately 1 g of the sample. Accurately measure its mass.
- Bomb Assembly: Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire so that it touches the pellet. Add a small, precise amount of water (typically 1 mL) to the bomb to ensure all product water is in the liquid state and to absorb acid products.
- Pressurization and Combustion: Seal the bomb and pressurize it with high-purity oxygen (approx. 30 atm). Place the bomb in the calorimeter bucket, which contains a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire.
- Data Acquisition: Record the temperature of the water in the calorimeter bucket at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.^[9]
- Post-Combustion Analysis: Depressurize the bomb and analyze the liquid contents for the formation of nitric acid (via titration with standard NaOH) to apply the necessary thermochemical corrections.
- Calculation:

- Calculate the total heat released using the temperature change and the energy equivalent of the calorimeter.
- Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
- The result is the standard enthalpy of combustion (ΔH_c°).



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Caption: Conceptual pathway from experimental combustion to enthalpy of formation.

Section 3: Data Synthesis and Thermodynamic Integration

With data from computational, DSC, and bomb calorimetry experiments, a complete thermodynamic profile can be assembled.

Calculating Gibbs Free Energy of Formation

The Gibbs free energy (ΔG) is the ultimate arbiter of thermodynamic stability and spontaneity. [10] The standard Gibbs free energy of formation (ΔG_f°) can be calculated using the fundamental equation:

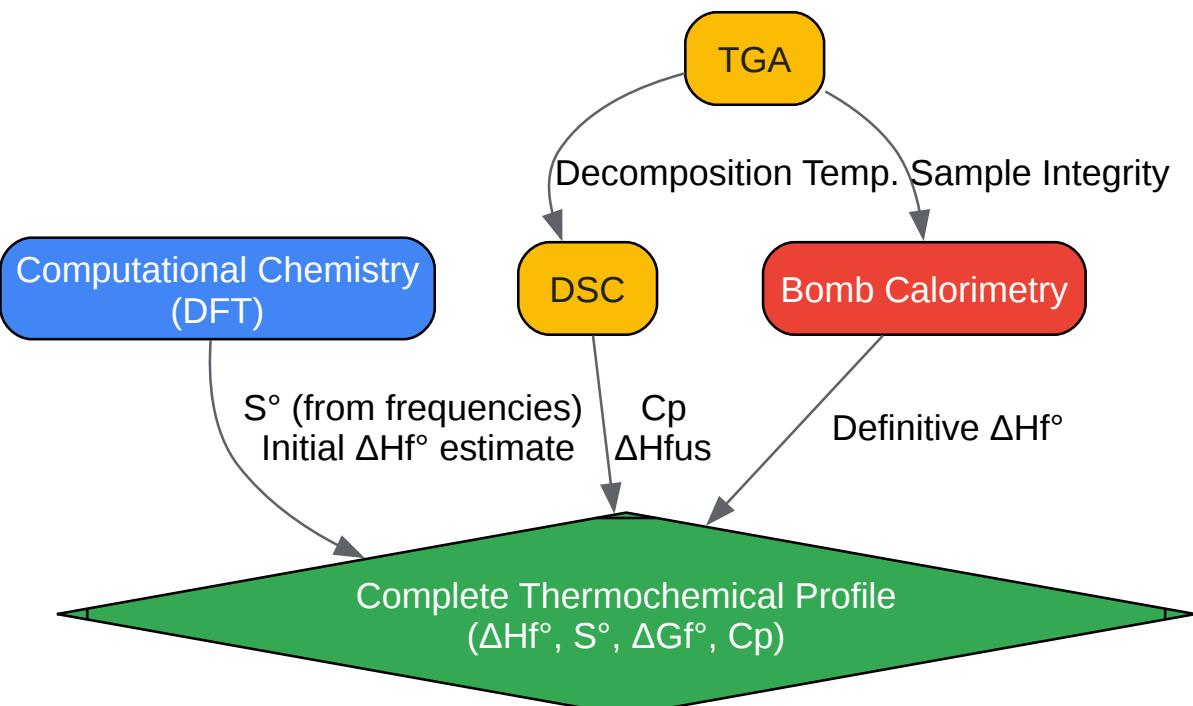
$$\Delta Gf^\circ = \Delta Hf^\circ - T\Delta Sf^\circ$$

Where:

- ΔHf° is the standard enthalpy of formation, determined experimentally via bomb calorimetry.
- T is the standard temperature (298.15 K).
- ΔSf° is the standard entropy of formation. This value is derived by calculating the standard entropy of the molecule (S°) from statistical mechanics using the vibrational frequencies obtained from the computational frequency calculation (Section 1.2), and then subtracting the standard entropies of the constituent elements (C, H₂, O₂, N₂).

The Complete Picture

The integration of these techniques provides a robust, cross-validated dataset. Computational results provide the initial hypothesis and data (like vibrational frequencies for entropy calculations) that are inaccessible to experiment. TGA ensures the safety and validity of subsequent experiments. DSC provides crucial data on phase behavior, purity, and heat capacity. Finally, bomb calorimetry delivers the definitive enthalpy of formation.



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Caption: Integrated approach for a full thermochemical characterization.

Conclusion

The thermochemical characterization of a novel pharmaceutical entity like **(R)-2-(Aminomethyl)-4-methylpentanoic acid** is a foundational pillar of its development. While direct experimental data may not be readily available in the literature, a systematic and integrated application of computational and experimental techniques can generate a definitive and reliable dataset. This guide outlines a robust workflow, from *in silico* prediction to gold-standard calorimetry, designed to provide the accurate thermochemical parameters essential for informed decision-making in process chemistry, formulation science, and regulatory filings. By adhering to these self-validating protocols, researchers can confidently establish the fundamental thermodynamic properties that govern the stability, solubility, and ultimate viability of their candidate molecule.

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